![molecular formula C13H12N2O B8630536 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one](/img/structure/B8630536.png)
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one is a heterocyclic compound that features a unique structure combining pyridine and pyrrolizine rings
Preparation Methods
The synthesis of 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a pyridine derivative with a suitable pyrrolizine precursor can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also feature a pyrrolizine ring and have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring share some structural similarities and may have comparable chemical properties.
Pyrrolizine derivatives: These compounds have a similar core structure and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one |
InChI |
InChI=1S/C13H12N2O/c1-8(2)13-9-7-11-12(16)4-6-15(11)10(9)3-5-14-13/h3,5,7H,1,4,6H2,2H3 |
InChI Key |
AWMYKERPQXASLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC=CC2=C1C=C3N2CCC3=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8630461.png)
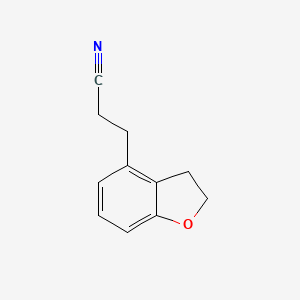
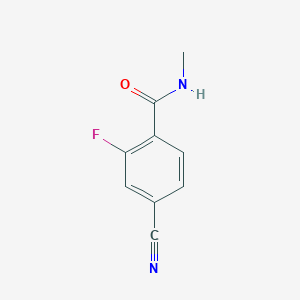
![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutylpiperazin-1-yl)methanone](/img/structure/B8630473.png)


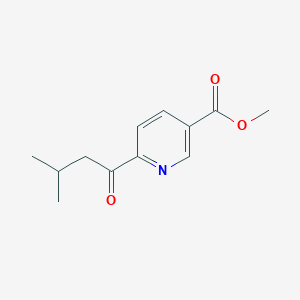
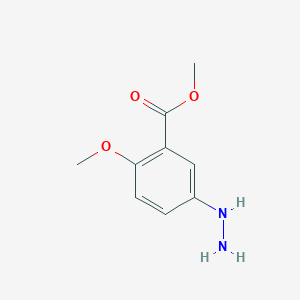
![4-[2-(4-Fluorophenyl)pyrrol-1-YL]-N-methylbenzenesulfonamide](/img/structure/B8630496.png)
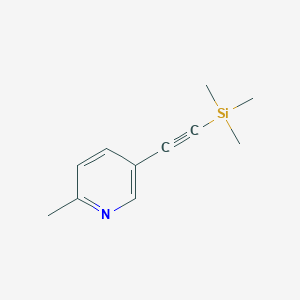
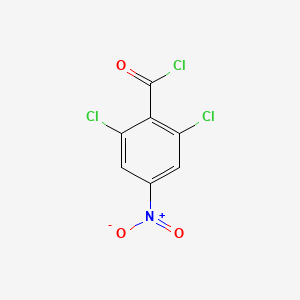

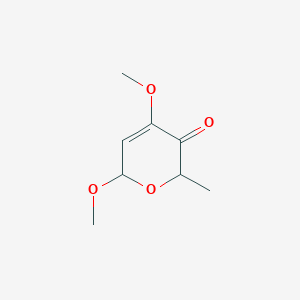
![2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid](/img/structure/B8630540.png)
